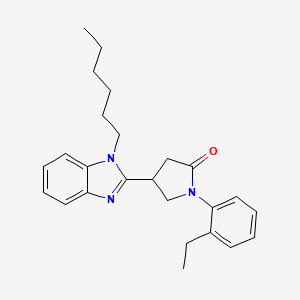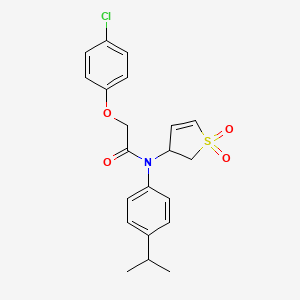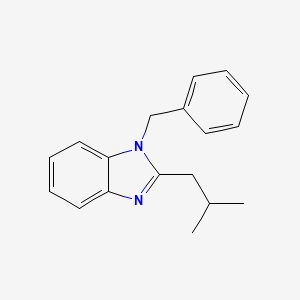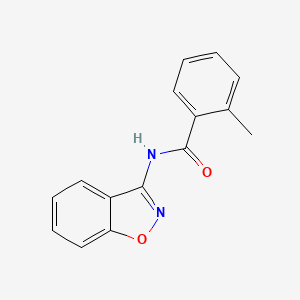![molecular formula C27H32N2O4 B11417234 (2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one](/img/structure/B11417234.png)
(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-diméthoxyphényl)-3-{1-[2-hydroxy-3-(pipéridin-1-yl)propyl]-1H-indol-3-yl}prop-2-èn-1-one est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de (2E)-1-(3,4-diméthoxyphényl)-3-{1-[2-hydroxy-3-(pipéridin-1-yl)propyl]-1H-indol-3-yl}prop-2-èn-1-one implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés incluent :
Formation du cycle indole : Ceci peut être réalisé par synthèse d’indole de Fischer, où la phénylhydrazine réagit avec une cétone en milieu acide.
Introduction de la partie pipéridine : Cette étape implique la réaction du dérivé indole avec un réactif contenant de la pipéridine.
Formation du système ènone : Ceci est généralement fait par condensation aldolique, où l’aldéhyde et la cétone appropriés réagissent en milieu basique pour former l’ènone.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies synthétiques ci-dessus afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à flux continu et d’autres techniques avancées pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-1-(3,4-diméthoxyphényl)-3-{1-[2-hydroxy-3-(pipéridin-1-yl)propyl]-1H-indol-3-yl}prop-2-èn-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des cétones ou des acides carboxyliques correspondants.
Réduction : La réduction peut être réalisée à l’aide de réactifs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium, conduisant à la formation d’alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux groupes méthoxy, en utilisant des réactifs comme l’hydrure de sodium et les halogénoalcanes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure d’aluminium et de lithium dans l’éther.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF) avec des halogénoalcanes.
Produits principaux
Oxydation : Cétones, acides carboxyliques.
Réduction : Alcools.
Substitution : Dérivés alkylés.
Applications de la recherche scientifique
(2E)-1-(3,4-diméthoxyphényl)-3-{1-[2-hydroxy-3-(pipéridin-1-yl)propyl]-1H-indol-3-yl}prop-2-èn-1-one a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent thérapeutique en raison de sa structure unique, qui peut interagir avec diverses cibles biologiques.
Science des matériaux : Les propriétés structurelles du composé en font un candidat pour le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Recherche biologique : Il peut être utilisé comme une sonde pour étudier les voies et les mécanismes biologiques en raison de sa capacité à interagir avec des protéines ou des enzymes spécifiques.
Applications De Recherche Scientifique
(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Mécanisme D'action
Le mécanisme d’action de (2E)-1-(3,4-diméthoxyphényl)-3-{1-[2-hydroxy-3-(pipéridin-1-yl)propyl]-1H-indol-3-yl}prop-2-èn-1-one implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure du composé lui permet de s’adapter à des sites de liaison spécifiques, modulant l’activité de ces cibles. Cela peut entraîner divers effets biologiques, selon la cible et le contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d’éthyle : Un composé plus simple avec un système ènone similaire, utilisé dans diverses synthèses organiques.
Composés pontés par du disilane : Ces composés partagent certaines similitudes structurelles mais ont des propriétés électroniques différentes en raison de la présence d’atomes de silicium.
Unicité
(2E)-1-(3,4-diméthoxyphényl)-3-{1-[2-hydroxy-3-(pipéridin-1-yl)propyl]-1H-indol-3-yl}prop-2-èn-1-one est unique en raison de sa combinaison d’un cycle indole, d’une partie pipéridine et d’un système ènone. Cette combinaison de groupes fonctionnels fournit un ensemble unique de propriétés chimiques et biologiques qui ne sont pas trouvées dans des composés plus simples.
Propriétés
Formule moléculaire |
C27H32N2O4 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(E)-1-(3,4-dimethoxyphenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H32N2O4/c1-32-26-13-11-20(16-27(26)33-2)25(31)12-10-21-17-29(24-9-5-4-8-23(21)24)19-22(30)18-28-14-6-3-7-15-28/h4-5,8-13,16-17,22,30H,3,6-7,14-15,18-19H2,1-2H3/b12-10+ |
Clé InChI |
RBEYGDNZDJTZAR-ZRDIBKRKSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCCCC4)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCCCC4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11417153.png)
![3-hydroxy-3-(4-methylphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417159.png)
![N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11417170.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B11417178.png)

![8-(3-methoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11417184.png)
![7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417185.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417187.png)
![5-(3-fluorobenzyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B11417195.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11417196.png)



